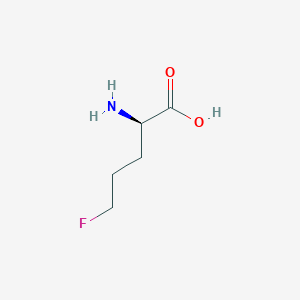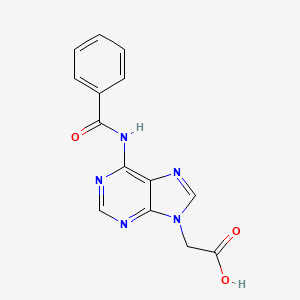![molecular formula C14H11BrN2 B1339342 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 281192-93-6](/img/structure/B1339342.png)
1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a heterocyclic compound that has been studied for its potential in cancer therapy, specifically as an inhibitor of the fibroblast growth factor receptor (FGFR) .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds in 45-60% yield .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and can be analyzed using various techniques . Unfortunately, specific details about the molecular structure of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine are not available in the sources I found.Applications De Recherche Scientifique
Application in Organic Chemistry
- Summary of the Application : The compound is used in the synthesis of previously inaccessible 7-aza-2,3-indolynes. These N-heteroaromatics are key elements of pharmaceuticals, agrochemicals, and materials. N-Heteroarynes provide a scaffold to build these essential molecules but are underused because five-membered N-heteroarynes have been largely inaccessible on account of the strain of a triple bond in that small of a ring .
- Methods of Application or Experimental Procedures : A series of 1,2-bis(dicyclohexylphosphino)ethane nickel 7-azaindol-2,3-yne complexes were synthesized and characterized crystallographically and spectroscopically .
- Results or Outcomes : Ambiphilic reactivity of the nickel 7-azaindol-2,3-yne complexes was observed with multiple nucleophilic, electrophilic, and enophilic coupling partners .
Application in Medicinal Chemistry
- Summary of the Application : The azaindole framework, including 1-benzyl-3-bromo-7-azaindole, is used in the design of kinase inhibitors .
- Methods of Application or Experimental Procedures : 3,5-Disubstituted-7-azaindole derivatives were readily prepared in two steps from 1-tosyl-3-iodo-5-bromo-7-azaindole after two successive palladium catalyzed cross coupling reaction using 1- (substituted)benzyl- and 1-methyl- 3-boronate imidazoles .
- Results or Outcomes : This kinase was then found to be a possible target in oncology, and several azaindoles were reported as good inhibitors .
Application in Drug Discovery
- Summary of the Application : The azaindole framework, including 1-benzyl-3-bromo-7-azaindole, is used in the design of kinase inhibitors .
- Methods of Application or Experimental Procedures : 3,5-Disubstituted-7-azaindole derivatives were readily prepared in two steps from 1-tosyl-3-iodo-5-bromo-7-azaindole after two successive palladium catalyzed cross coupling reaction using 1- (substituted)benzyl- and 1-methyl- 3-boronate imidazoles .
- Results or Outcomes : This kinase was then found to be a possible target in oncology, and several azaindoles were reported as good inhibitors .
Application in Synthesis of Biologically Active Molecules
- Summary of the Application : This compound serves as a valuable building block in the synthesis of various biologically active molecules .
- Methods of Application or Experimental Procedures : The compound finds applications in medicinal chemistry and drug discovery research .
- Results or Outcomes : It has potential as an anticancer and antimicrobial agent .
Application in Palladium-Catalyzed C–N and C–O Bond Formation
- Summary of the Application : Palladium-catalyzed C–N and C–O bond-forming reactions between 4-substituted 7-azaindoles and amides, amines, amino acid esters or phenols have recently gained popularity among the scientific community .
- Methods of Application or Experimental Procedures : These reactions are used for different drug-discovery and -development programs .
- Results or Outcomes : The use of 1-benzyl-3-bromo-7-azaindole in these reactions has contributed to the development of new therapeutic agents .
Application in Synthesis of Biologically Active Molecules
- Summary of the Application : This compound serves as a valuable building block in the synthesis of various biologically active molecules .
- Methods of Application or Experimental Procedures : The compound finds applications in medicinal chemistry and drug discovery research .
- Results or Outcomes : It has potential as an anticancer and antimicrobial agent .
Application in Palladium-Catalyzed C–N and C–O Bond Formation
- Summary of the Application : Palladium-catalyzed C–N and C–O bond-forming reactions between 4-substituted 7-azaindoles and amides, amines, amino acid esters or phenols have recently gained popularity among the scientific community for different drug-discovery and -development programs .
- Methods of Application or Experimental Procedures : These reactions are used for different drug-discovery and -development programs .
- Results or Outcomes : The use of 1-benzyl-3-bromo-7-azaindole in these reactions has contributed to the development of new therapeutic agents .
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGECCZZIAJKFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572938 | |
| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
281192-93-6 | |
| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


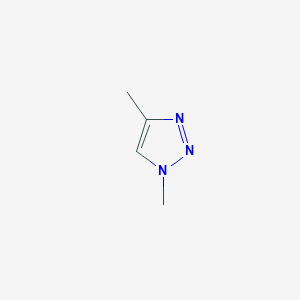

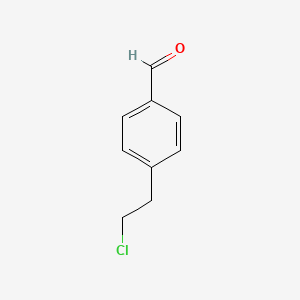
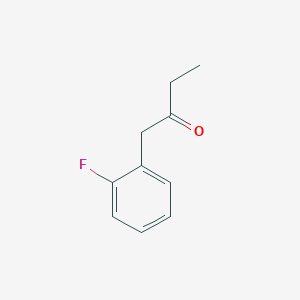
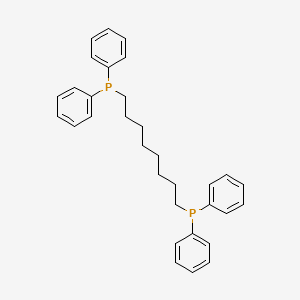
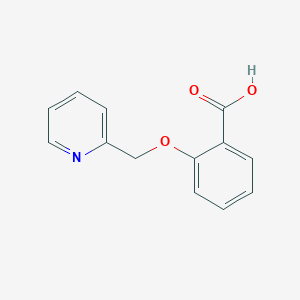
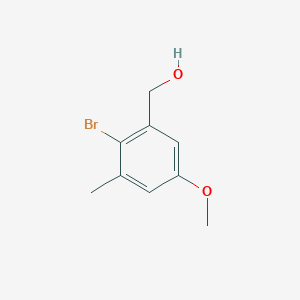
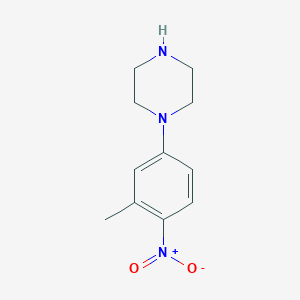
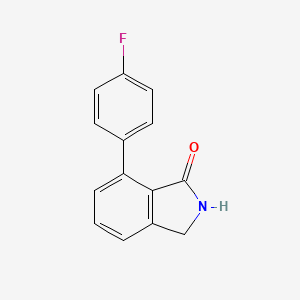
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)
